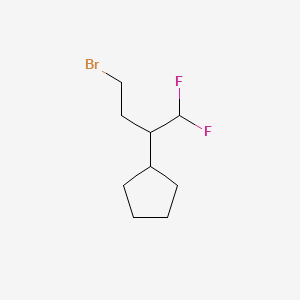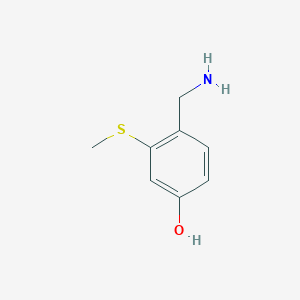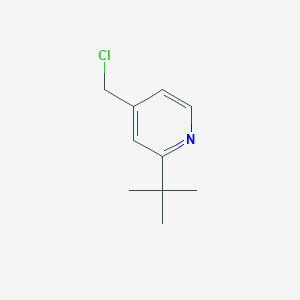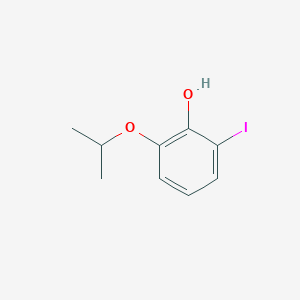
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a 4-bromo-1,1-difluorobutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent introduction of the 4-bromo-1,1-difluorobutan-2-yl group. One common method involves the enolate alkylation of ketones, β-ketoesters, and dimethyl hydrazones with (Z)-3-bromo-1-iodopropene, followed by Grignard lithium-halogen exchange and condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.
化学反応の分析
Types of Reactions
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific application and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
1,2-Dibromocyclopentane: This compound is similar in structure but has two bromine atoms instead of a bromo-difluorobutan-2-yl group.
Cyclopentane: The parent compound without any substituents.
Uniqueness
(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H15BrF2 |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
(4-bromo-1,1-difluorobutan-2-yl)cyclopentane |
InChI |
InChI=1S/C9H15BrF2/c10-6-5-8(9(11)12)7-3-1-2-4-7/h7-9H,1-6H2 |
InChIキー |
WLERKNGYROXBBD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CCBr)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)





![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)






